

Pamiparib maintenance therapy ovarian cancer

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Compound Focus: Pamiparib

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Clinical Application Notes

The table below summarizes key clinical trial findings for **pamiparib**-based therapies in ovarian cancer.

Trial / Study	Phase	Patient Population	Intervention	Key Efficacy Findings	Key Safety Findings
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| **POST-PARPi** [1] | Ib/II | Platinum-resistant ovarian cancer, prior PARPi treatment (n=29) | **Pamiparib** + Surufatinib | • 6-month PFS rate: **46.7%** • Median OS: **14.7 months** • ORR: **6.9%** • DCR: **69%** | Most frequent Grade 3/4 TRAEs: • Thrombocytopenia (**20.7%**) • Anemia (**17.2%**) • Neutropenia (**13.8%**) | | **AI-Guided Combination (Preclinical)** [2] | Preclinical | Ovarian cancer cell lines (A2780) & xenograft models | **Pamiparib** + Anlotinib | • Synergistic inhibition of cell proliferation, migration, and stemness • Mechanism: Inhibition of **PI3K/Akt** signaling pathway | Not the primary focus of the study; combination was tolerated in vivo. |

Detailed Experimental Protocols

Clinical Protocol: Pamiparib with Surufatinib in Platinum-Resistant Disease

This protocol is based on the POST-PARPi trial for patients with PARP-pretreated, platinum-resistant ovarian cancer [1].

- **Patient Selection:**

- **Inclusion Criteria:** Histologically confirmed platinum-resistant ovarian, fallopian tube, or primary peritoneal cancer. Documented disease progression on or after prior PARP inhibitor treatment. Measurable disease per RECIST 1.1.
- **Key Exclusion Criteria:** Inability to tolerate the combination therapy.

- **Dosing and Schedule:**

- **Pamiparib:** 40 mg, administered orally, twice daily.
- **Surufatinib:** 250 mg, administered orally, once daily.
- Treatment is given in continuous 21-day cycles.

- **Dose Modification Rules:**

- The protocol allows for dose interruptions and reductions for managing toxicities.
- No dose-limiting toxicities were reported at the described dose in the phase Ib portion of the study [1].

- **Efficacy Assessment:**

- **Primary Endpoint:** 6-month Progression-Free Survival (PFS) rate.
- **Secondary Endpoints:** Overall Survival (OS), Objective Response Rate (ORR), Disease Control Rate (DCR).
- **Tumor Assessment:** Imaging (e.g., CT scans) performed at baseline and then every 6-9 weeks, assessed per RECIST 1.1.

- **Exploratory Biomarker Analysis:**

- **ctDNA Monitoring:** Collect plasma samples at baseline and serially during treatment (e.g., Day 1 of Cycle 3 and Cycle 7).
- **Analysis:** Use the Liquid Biopsy Response Assessment Criteria for Solid Tumors. A ctDNA partial response is defined as a decrease in ctDNA concentration and is associated with significantly longer PFS [1].

Preclinical Protocol: Synergistic Combination with Anlotinib

This protocol is derived from a study that used AI and metabolomics to discover a synergistic combination for ovarian cancer treatment [2].

- **In Vitro Assays:**

- **Cell Culture:** Use human ovarian cancer cell lines (e.g., A2780).
- **Treatment Groups:** Vehicle control, **pamiparib** alone, anlotinib alone, and the combination of **pamiparib** and anlotinib.
- **Viability and Proliferation:** Assessed using MTT assay and colony formation assay.
- **Apoptosis:** Quantified using Annexin V/PI double staining followed by flow cytometry.
- **Migration and Invasion:** Evaluated using scratch (wound healing) assay and Transwell invasion assay.
- **Cancer Stemness:**
 - **Tumorsphere Assay:** Culture cells in ultra-low attachment plates with serum-free medium to assess tumorsphere formation capability.
 - **Limiting Dilution Assay:** Quantify cancer stem cell frequency in vitro.

- **In Vivo Efficacy Study:**

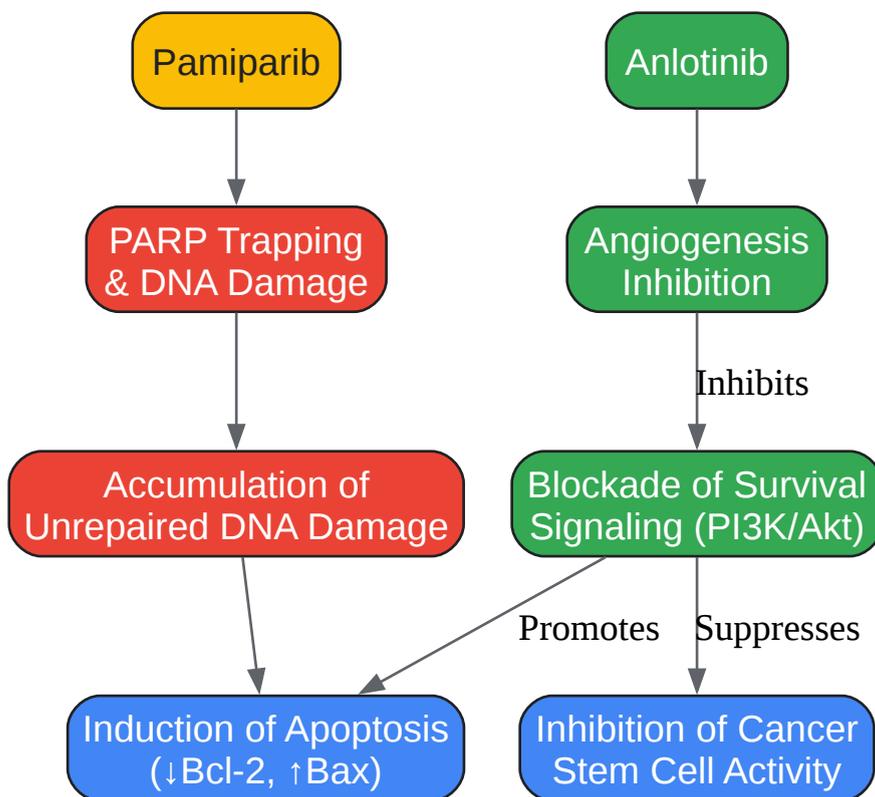
- **Animal Model:** Female nude mice subcutaneously injected with ovarian cancer cells (A2780).
- **Dosing:** Once tumor volume reaches ~100 mm³, randomly assign mice to treatment groups.
- **Administration:** Administer drugs daily via oral gavage for a set period (e.g., 3 weeks).
- **Tumor Monitoring:** Measure tumor volume and body weight regularly.

- **Mechanistic Investigation:**

- **Western Blotting:** Analyze protein expression from treated cells or tumor tissues. Key proteins include p-PI3K, p-Akt, Bcl-2, Bax, and HIF1- α to confirm pathway inhibition [2].
- **Untargeted Metabolomics:** Use liquid chromatography-mass spectrometry (LC-MS) to profile metabolites and identify altered metabolic pathways in response to treatment.

Mechanism of Action & Signaling Pathways

The following diagram illustrates the proposed synergistic mechanism of **pamiparib** and anlotinib in ovarian cancer cells, integrating DNA damage and signaling pathway inhibition.



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*Diagram: Synergistic Mechanism of **Pamiparib** and Anlotinib.* This model shows how **pamiparib** induces DNA damage through PARP trapping while anlotinib concurrently inhibits pro-survival PI3K/Akt signaling and angiogenesis. This dual assault promotes apoptosis and reduces cancer stemness, leading to synergistic antitumor activity [2].

Key Insights for Research & Development

- **Overcoming PARPi Resistance:** The combination of **pamiparib** with anti-angiogenic TKIs like surufatinib or anlotinib represents a promising strategy for overcoming acquired resistance to prior PARP inhibitor therapy [2] [1].
- **Biomarker-Driven Enrichment:** Circulating tumor DNA (ctDNA) shows promise as a dynamic biomarker for predicting patient response. A decrease in ctDNA concentration (ctDNA partial response) early during treatment was significantly correlated with longer progression-free survival [1].
- **Targeting Cancer Stem Cells (CSCs):** Preclinical data suggests that the combination of **pamiparib** and anlotinib can target cancer stem cells by suppressing the PI3K/Akt pathway, which is crucial for overcoming drug resistance and preventing recurrence [2].

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References

1. Pamiparib Plus Surufatinib Shows Modest Activity in ... [onclive.com]
2. Drug combination discovery assisted by AI and untargeted ... [frontiersin.org]

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